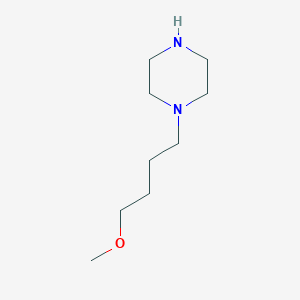

1-(4-Methoxybutyl)piperazine

CAS No.: 496808-02-7

Cat. No.: VC3839097

Molecular Formula: C9H20N2O

Molecular Weight: 172.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 496808-02-7 |

|---|---|

| Molecular Formula | C9H20N2O |

| Molecular Weight | 172.27 g/mol |

| IUPAC Name | 1-(4-methoxybutyl)piperazine |

| Standard InChI | InChI=1S/C9H20N2O/c1-12-9-3-2-6-11-7-4-10-5-8-11/h10H,2-9H2,1H3 |

| Standard InChI Key | RCUHJBWDIITPIC-UHFFFAOYSA-N |

| SMILES | COCCCCN1CCNCC1 |

| Canonical SMILES | COCCCCN1CCNCC1 |

Introduction

Chemical Identity and Structural Characteristics

1-(4-Methoxybutyl)piperazine, with the molecular formula , belongs to the piperazine class of heterocyclic amines. The methoxybutyl group at the nitrogen atom introduces both hydrophobicity and electron-donating effects, influencing its reactivity and interaction with biological targets .

Molecular and Computed Properties

Key physicochemical properties derived from experimental and computational studies include:

| Property | Value |

|---|---|

| Molecular Weight | 172.27 g/mol |

| XLogP3 | 0.2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 5 |

| Topological Polar Surface | 24.5 Ų |

| Heavy Atom Count | 12 |

These properties suggest moderate lipophilicity and membrane permeability, aligning with trends observed in CNS-active compounds . The low XLogP3 value indicates limited lipid solubility, which may restrict blood-brain barrier penetration without structural modifications.

Physicochemical and Spectroscopic Profiles

Experimental data from nuclear magnetic resonance (NMR) and mass spectrometry confirm the compound’s structure. The -NMR spectrum exhibits characteristic peaks for the piperazine ring (δ 2.5–3.0 ppm) and methoxy group (δ 3.3 ppm) . Stability studies under varying pH conditions reveal decomposition above pH 9, necessitating storage at -20°C in inert atmospheres .

Applications in Drug Discovery and Development

The compound’s physicochemical profile suggests potential as a building block for:

-

Anthelmintic agents: Piperazines induce flaccid paralysis in nematodes via GABAergic mechanisms.

-

Antidepressants: Structural similarity to SSRIs (selective serotonin reuptake inhibitors) warrants exploration .

-

Kinase inhibitors: Piperazine moieties are common in oncology drugs like palbociclib .

Future Research Directions

Critical knowledge gaps include:

-

Target identification: High-throughput screening against receptor libraries.

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiling.

-

Synthetic optimization: Development of one-pot methodologies to improve yield.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume